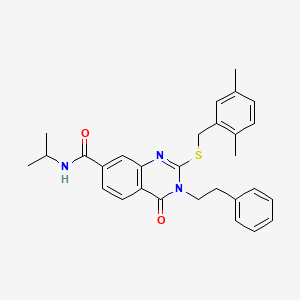
2-((2,5-dimetilbencil)tio)-N-isopropil-4-oxo-3-feniletil-3,4-dihidroquinazolina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality 2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,5-dimethylbenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas: Las moléculas a base de tiofeno han demostrado actividad anticancerígena . Los investigadores podrían explorar los efectos del compuesto en líneas celulares específicas de cáncer e investigar su mecanismo de acción.
Efectos Antiinflamatorios y Antimicrobianos: Los derivados del tiofeno exhiben propiedades antiinflamatorias y antimicrobianas . Investigar el potencial del compuesto en el tratamiento de afecciones inflamatorias o en la lucha contra las infecciones podría ser valioso.
Inhibición de la Corrosión
Los derivados del tiofeno se utilizan como inhibidores de la corrosión en la química industrial y la ciencia de los materiales . Investigar la efectividad del compuesto para proteger los metales de la corrosión podría ser relevante.
Análogos de Tiazol
Teniendo en cuenta la parte que contiene azufre, los investigadores podrían explorar su similitud con los derivados de tiazol:
Actividad Antitumoral: Los compuestos de tiazol análogos han demostrado efectos citotóxicos en líneas celulares tumorales . Investigar el impacto del compuesto en las células cancerosas podría ser esclarecedor.
Potencial Antimicrobiano: Los derivados de tiazol han mostrado actividad antimicrobiana . Los investigadores podrían evaluar la eficacia del compuesto contra patógenos específicos.
Métodos de Síntesis
Comprender las vías de síntesis del compuesto es crucial:
- Reacciones de Condensación: Las síntesis de Gewald, Paal-Knorr, Fiesselmann e Hinsberg son métodos típicos para obtener derivados de tiofeno . Los investigadores podrían explorar rutas eficientes para sintetizar este compuesto.
En resumen, "2-((2,5-dimetilbencil)tio)-N-isopropil-4-oxo-3-feniletil-3,4-dihidroquinazolina-7-carboxamida" promete aplicaciones en diversos campos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Se necesitan más investigaciones para liberar su potencial completo. 🌟
Propiedades
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2S/c1-19(2)30-27(33)23-12-13-25-26(17-23)31-29(35-18-24-16-20(3)10-11-21(24)4)32(28(25)34)15-14-22-8-6-5-7-9-22/h5-13,16-17,19H,14-15,18H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHSJSWTYKLLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
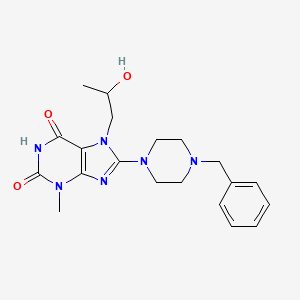
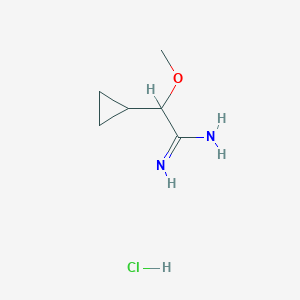
![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
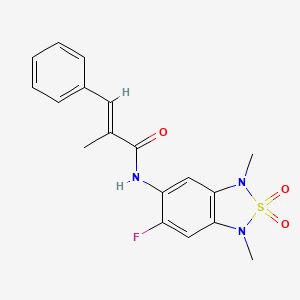

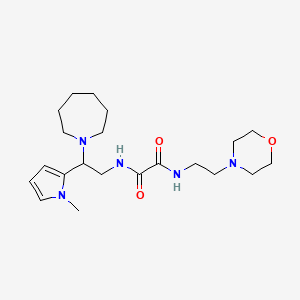

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)

![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2574232.png)
![(E)-N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2574234.png)
![N-BENZYL-3-[(4-ETHYLPHENYL)(METHYL)SULFAMOYL]-4-PHENYLTHIOPHENE-2-CARBOXAMIDE](/img/structure/B2574235.png)
